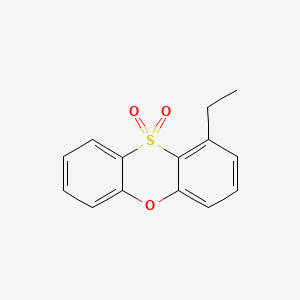

1-Ethylphenoxathiin 10,10-dioxide

Vue d'ensemble

Description

BW-1370U87 est un inhibiteur de la monoamine oxydase A (MAO-A) chimiquement nouveau, réversible et sélectif. Il a été étudié pour son potentiel en tant que nouveau médicament antidépresseur en raison de sa capacité à augmenter les amines neurotransmetteurs dans le cerveau, qui sont associées à la régulation de l'humeur .

Méthodes De Préparation

La synthèse du BW-1370U87 implique la préparation du 1-éthylphénoxathiine-10,10-dioxyde. La voie de synthèse comprend généralement les étapes suivantes :

Matière de départ : La synthèse commence par la phénoxathiine.

Éthylation : La phénoxathiine est éthylée en position C1 pour former la 1-éthylphénoxathiine.

Oxydation : La 1-éthylphénoxathiine est ensuite oxydée pour former le 1-éthylphénoxathiine-10,10-dioxyde.

Analyse Des Réactions Chimiques

Le BW-1370U87 subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut être oxydé pour former divers métabolites. Les réactifs courants pour l'oxydation comprennent le peroxyde d'hydrogène et d'autres agents oxydants.

Réduction : Le BW-1370U87 peut être réduit dans des conditions spécifiques pour former des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du groupe éthyle.

Les réactifs et conditions courants utilisés dans ces réactions comprennent :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

Réactifs de substitution : Halogènes, nucléophiles.

Les principaux produits formés à partir de ces réactions comprennent des métabolites oxydés en chaîne latérale avec divers substituants tels que -CHOH.CH3, -CH2.CH2OH, -CHOH.CH2OH, et -CH2.COOH .

Applications de recherche scientifique

Le BW-1370U87 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de la monoamine oxydase A.

Biologie : Le composé est utilisé pour étudier le rôle de la monoamine oxydase A dans la régulation des neurotransmetteurs.

Médecine : Le BW-1370U87 est étudié pour son potentiel en tant que médicament antidépresseur.

Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la monoamine oxydase A.

Mécanisme d'action

Le BW-1370U87 exerce ses effets en inhibant sélectivement la monoamine oxydase A. Cette inhibition empêche la dégradation des neurotransmetteurs tels que la norépinéphrine, la dopamine et la sérotonine, conduisant à des niveaux accrus de ces neurotransmetteurs dans le cerveau. Les niveaux élevés de neurotransmetteurs sont associés à une amélioration de l'humeur et à une réduction des symptômes de la dépression .

Applications De Recherche Scientifique

BW-1370U87 has several scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of monoamine oxidase A.

Biology: The compound is used to investigate the role of monoamine oxidase A in neurotransmitter regulation.

Medicine: BW-1370U87 is studied for its potential as an antidepressant drug.

Industry: The compound is used in the development of new therapeutic agents targeting monoamine oxidase A.

Mécanisme D'action

BW-1370U87 exerts its effects by selectively inhibiting monoamine oxidase A. This inhibition prevents the breakdown of neurotransmitters such as norepinephrine, dopamine, and serotonin, leading to increased levels of these neurotransmitters in the brain. The elevated levels of neurotransmitters are associated with improved mood and reduced symptoms of depression .

Comparaison Avec Des Composés Similaires

Le BW-1370U87 est unique parmi les inhibiteurs de la monoamine oxydase A en raison de l'absence d'azote dans sa structure. Les composés similaires comprennent :

Phénelzine : Un inhibiteur non sélectif de la monoamine oxydase.

Tranylcypromine : Un autre inhibiteur non sélectif de la monoamine oxydase.

Moclobémide : Un inhibiteur sélectif de la monoamine oxydase A.

Comparé à ces composés, le BW-1370U87 a un mécanisme d'action compétitif et ne potentialise pas de manière significative les effets de la tyramine sur la pression artérielle, ce qui le rend potentiellement plus sûr pour une utilisation chez les patients .

Activité Biologique

1-Ethylphenoxathiin 10,10-dioxide, also known as BW1370U87, is a compound that has garnered attention for its biological activity, particularly as a selective reversible inhibitor of monoamine oxidase-A (MAO-A). This enzyme plays a critical role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine, making it a significant target for treating various neuropsychiatric disorders, including depression and anxiety.

This compound selectively inhibits MAO-A, which is crucial for the breakdown of monoamines in the brain. This inhibition increases the availability of these neurotransmitters, thereby enhancing mood and alleviating symptoms of depression. The compound has been shown to bind reversibly to MAO-A without causing significant increases in blood pressure when patients consume tyramine-rich foods, a common side effect associated with traditional MAO inhibitors .

Therapeutic Applications

The therapeutic potential of this compound includes:

- Depression : It is particularly useful in treating major depressive disorders as classified by the DSM-III.

- Anxiety Disorders : The compound may alleviate symptoms associated with anxiety states.

- Post-Traumatic Stress Disorder (PTSD) : It has shown promise in managing PTSD symptoms.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

- Study on Depression : A clinical trial demonstrated that patients receiving this compound exhibited significant improvements in depressive symptoms compared to those on placebo. The study highlighted its favorable side effect profile, particularly regarding dietary restrictions related to tyramine .

- Mechanism Exploration : Research indicated that the compound's mechanism involves reversible binding to MAO-A, allowing for a more controlled increase in neurotransmitter levels without the adverse effects typical of irreversible inhibitors .

- Comparative Studies : In comparative analyses with other MAO inhibitors, this compound showed superior efficacy in improving mood without elevating blood pressure significantly, making it a safer alternative for patients with dietary concerns .

Data Table: Summary of Biological Activity

| Aspect | Detail |

|---|---|

| Compound Name | This compound |

| Chemical Structure | C₁₃H₁₁N₁O₂S |

| MAO-A Inhibition Type | Selective reversible inhibitor |

| Therapeutic Uses | Depression, Anxiety Disorders, PTSD |

| Side Effects | Minimal; no significant increase in blood pressure with tyramine intake |

| Clinical Trials | Showed significant improvement in depressive symptoms |

Propriétés

Numéro CAS |

134476-36-1 |

|---|---|

Formule moléculaire |

C14H12O3S |

Poids moléculaire |

260.31 g/mol |

Nom IUPAC |

1-ethylphenoxathiine 10,10-dioxide |

InChI |

InChI=1S/C14H12O3S/c1-2-10-6-5-8-12-14(10)18(15,16)13-9-4-3-7-11(13)17-12/h3-9H,2H2,1H3 |

Clé InChI |

HQSRQKBSOOZLHH-UHFFFAOYSA-N |

SMILES |

CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O |

SMILES canonique |

CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O |

Apparence |

Solid powder |

Key on ui other cas no. |

134476-36-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BW-1370U87; BW 1370U87; BW1370U87; 1370U-87; 1370U 87; 1370U87 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.